Ethyl 6-(propylthio)hexanoate
CAS No.:
Cat. No.: VC14060578
Molecular Formula: C11H22O2S
Molecular Weight: 218.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22O2S |
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Molecular Weight | 218.36 g/mol |
IUPAC Name | ethyl 6-propylsulfanylhexanoate |
Standard InChI | InChI=1S/C11H22O2S/c1-3-9-14-10-7-5-6-8-11(12)13-4-2/h3-10H2,1-2H3 |
Standard InChI Key | FXRWPBIZZZDBQW-UHFFFAOYSA-N |
Canonical SMILES | CCCSCCCCCC(=O)OCC |
Introduction
Structural and Molecular Properties
Ethyl 6-(propylthio)hexanoate belongs to the class of thioether esters, combining the ester functional group with a sulfur atom in its alkyl chain. Key molecular features include:
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IUPAC Name: Ethyl 6-propylsulfanylhexanoate
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Molecular Formula: C₁₁H₂₂O₂S
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Molecular Weight: 218.36 g/mol
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SMILES Notation: CCCSCCCCCC(=O)OCC
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InChI Key: FXRWPBIZZZDBQW-UHFFFAOYSA-N
The compound’s structure (Fig. 1) comprises a linear hexanoic acid esterified with ethanol, modified by a propylthio group at the terminal carbon. This configuration introduces polarity asymmetry, influencing its solubility and reactivity.
Synthesis and Manufacturing
Primary Synthetic Route
The most efficient method for synthesizing ethyl 6-(propylthio)hexanoate involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst. Key steps include:
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Reagents:
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Monoethyl adipate
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Bis(trichloromethyl) carbonate
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Organic amine catalyst (e.g., tetramethylguanidine)
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Solvent (toluene or ethyl acetate)
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Conditions:
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Procedure:
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Combine reagents in an inert solvent under reflux.
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Purify via vacuum distillation (17 mmHg, 128–130°C) to isolate the product.
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Yield and Purity:
Alternative Approaches
While less common, thiol-ene click chemistry or nucleophilic substitution reactions between 6-bromohexanoate derivatives and propanethiol may also yield the compound, though these methods are less optimized .
Physicochemical Characteristics
Note: Experimental data for density and refractive index are scarce, but values can be extrapolated from analogous thioether esters .
Applications in Research and Industry
Organic Synthesis
Ethyl 6-(propylthio)hexanoate serves as a versatile intermediate:
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Pharmaceuticals: Used in synthesizing prostaglandin analogs and PPARα antagonists for metabolic disease research .
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Polymer Chemistry: Acts as a monomer in specialty polymer production, enhancing flexibility in adhesives and coatings .
Biochemical Studies
The compound’s sulfur atom enables coordination with metal ions, making it a candidate for studying enzyme inhibition or metalloprotein interactions .
Future Research Directions
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